molecular formula C17H16F3NO4 B2987314 3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide CAS No. 1543-72-2

3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide

Cat. No.: B2987314
CAS No.: 1543-72-2
M. Wt: 355.313
InChI Key: OUGMXIDDVMFDMZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4,5-trimethoxybenzoic acid, while reduction of a nitro group would produce an amine derivative .

Scientific Research Applications

3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxy-N-(2-(trifluoromethyl)phenyl)benzamide
  • 3,4,5-Trimethoxy-N-(3-methylphenyl)benzamide
  • 3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide
  • 3,4,5-Trimethoxy-N-(4-methylphenyl)benzamide
  • 3,4,5-Trimethoxy-N-(4-phenoxyphenyl)benzamide

Uniqueness

The uniqueness of 3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO4/c1-23-13-7-10(8-14(24-2)15(13)25-3)16(22)21-12-6-4-5-11(9-12)17(18,19)20/h4-9H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGMXIDDVMFDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1543-72-2
Record name 3,4,5-TRIMETHOXY-N-(3-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE
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